molecular formula C16H28S B1595993 2-Dodecylthiophene CAS No. 4861-61-4

2-Dodecylthiophene

Cat. No.: B1595993
CAS No.: 4861-61-4
M. Wt: 252.5 g/mol
InChI Key: NJPMFDNZCLKTHE-UHFFFAOYSA-N
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Description

2-Dodecylthiophene is an organic compound with the molecular formula C₁₆H₂₈S. It is a derivative of thiophene, a sulfur-containing heterocycle, with a dodecyl (C₁₂H₂₅) side chain attached to the second carbon of the thiophene ring. This compound is known for its applications in the field of organic electronics, particularly in the construction of semiconducting polymers and small molecules for device fabrication .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Dodecylthiophene can be synthesized through various methods, including:

Industrial Production Methods: In industrial settings, this compound is often synthesized using the Paal-Knorr method due to its efficiency and scalability. The reaction typically involves heating the reactants under reflux conditions with a suitable acid catalyst to achieve high yields .

Chemical Reactions Analysis

2-Dodecylthiophene undergoes various chemical reactions, including:

Major Products Formed:

    Halogenated Thiophenes: Formed through halogenation reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Dihydrothiophenes: Formed through reduction reactions.

Properties

IUPAC Name

2-dodecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPMFDNZCLKTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340661
Record name 2-Dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4861-61-4
Record name 2-Dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 5 liter-five-necked flask, 266 g (1.0 mol) of 2-dodecanoylthiophene, 392.4 ml of 60% hydrazine hydrate and 3 liter of diethyleneglycol were placed and reacted for 6 hours at 195° C. with distilling-off of excessive water and hydrazine hydrate. The mixture was cooled to 50° C. and 210.6 g of KOH was added thereto, followed by heating again to react for 2.5 hours at 155° C. After the reaction, the reaction mixture was poured into 10 liter of water, extracted two times with 2 liter of isopropyl ether, followed by drying with CaCl2 and distilling-off of the solvent to obtain 229 g of a crude product. The crude product was subjected to reduced-pressure distillation in an atmosphere of nitrogen to obtain 168 g of a pure product (yield: 66.7%). b.p.: 121.5° C./0.7 mmHg
Quantity
266 g
Type
reactant
Reaction Step One
Quantity
392.4 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three
Name
Quantity
210.6 g
Type
reactant
Reaction Step Four
Name
Quantity
10 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
66.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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